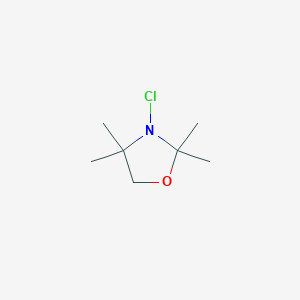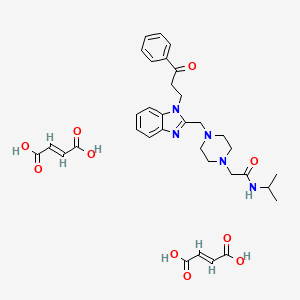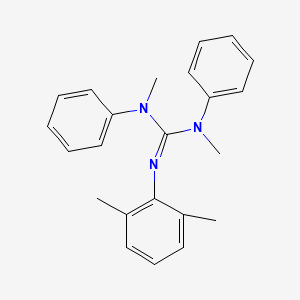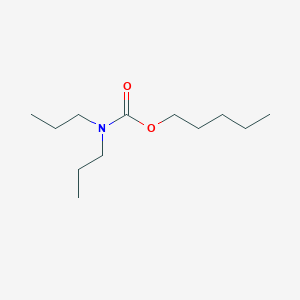![molecular formula C10H11NO3S B14619977 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine CAS No. 57355-94-9](/img/structure/B14619977.png)
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Salicylidenecysteine is a Schiff base compound formed by the condensation of salicylaldehyde and cysteine. This compound is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both the salicylidene and cysteine moieties in its structure imparts distinctive chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Salicylidenecysteine can be synthesized through a condensation reaction between salicylaldehyde and cysteine. The reaction typically involves mixing equimolar amounts of salicylaldehyde and cysteine in an appropriate solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Salicylaldehyde+Cysteine→N-Salicylidenecysteine+Water
Industrial Production Methods: While specific industrial production methods for N-Salicylidenecysteine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Salicylidenecysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
N-Salicylidenecysteine has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant properties due to the presence of the thiol group.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-Salicylidenecysteine involves its ability to interact with various molecular targets and pathways. The thiol group can act as a nucleophile, participating in redox reactions and forming disulfide bonds. The imine group can interact with metal ions, forming stable complexes. These interactions contribute to the compound’s biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
N-Salicylideneaniline: Another Schiff base formed from salicylaldehyde and aniline.
N-Salicylidene-2-chloroaniline: A derivative with a chloro-substituent on the aniline ring.
N-Salicylidene alanine: A Schiff base formed from salicylaldehyde and alanine.
Comparison: N-Salicylidenecysteine is unique due to the presence of the cysteine moiety, which imparts additional reactivity through the thiol group. This makes it distinct from other similar compounds that lack this functional group. The presence of the thiol group also enhances its potential biological activities, such as antioxidant and antimicrobial properties.
Eigenschaften
CAS-Nummer |
57355-94-9 |
|---|---|
Molekularformel |
C10H11NO3S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
(2R)-2-[(2-hydroxyphenyl)methylideneamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9-4-2-1-3-7(9)5-11-8(6-15)10(13)14/h1-5,8,12,15H,6H2,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
WMGISZLOHLGICN-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C=N[C@@H](CS)C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC(CS)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
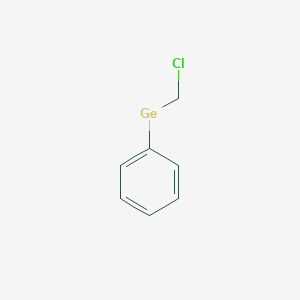

![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
